GNF-5837

TRK Selectivity Kinase Profiling Off-target Activity

Select GNF-5837 when experimental precision cannot tolerate off-target ambiguity. This Type II (DFG-out) pan-TRK inhibitor provides a ~100-fold selectivity window over 59 kinases, eliminating confounding ALK/ROS1/MET activity seen with Entrectinib or Cabozantinib. Its unique allosteric binding mode offers a distinct resistance profile vs. ATP-competitive Type I inhibitors like Larotrectinib, making it essential for robust, attribute-specific target validation and PD biomarker studies.

Molecular Formula C28H21F4N5O2
Molecular Weight 535.5 g/mol
CAS No. 1033769-28-6
Cat. No. B607706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNF-5837
CAS1033769-28-6
SynonymsGNF5837;  GNF-5837;  GNF 5837.
Molecular FormulaC28H21F4N5O2
Molecular Weight535.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4
InChIInChI=1S/C28H21F4N5O2/c1-15-4-6-19(35-27(39)37-25-11-16(28(30,31)32)5-9-22(25)29)13-23(15)34-18-7-8-20-21(12-17-3-2-10-33-17)26(38)36-24(20)14-18/h2-14,33-34H,1H3,(H,36,38)(H2,35,37,39)/b21-12-
InChIKeyYYDUWLSETXNJJT-MTJSOVHGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange to red solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GNF-5837 (CAS 1033769-28-6): Potent, Selective and Orally Bioavailable Pan-TRK Inhibitor for Rodent Tumor Models


GNF-5837 (CAS: 1033769-28-6) is an investigational oxindole-based, orally bioavailable pan-TRK inhibitor [1]. It acts as a potent, reversible, and type II DFG-out inhibitor, targeting the ATP binding cleft and adjacent hydrophobic pocket of tropomyosin receptor kinases (TrkA, TrkB, TrkC) . The compound is primarily utilized as a chemical probe to elucidate TRK biology in cancer and other non-oncology indications, with extensive characterization available in rodent models [1].

Beyond Pan-TRK Inhibition: Why GNF-5837's Quantified Selectivity Profile Precludes Simple Substitution


While numerous compounds target the TRK family, generic substitution in research or preclinical development is not straightforward. GNF-5837 is distinguished by its specific Type II DFG-out binding mechanism, which may yield a different resistance profile compared to ATP-competitive Type I inhibitors like Larotrectinib [1]. Furthermore, its well-characterized and quantified selectivity window—demonstrating ~100-fold preference for TRKs over a broad panel of 59 related kinases —is a critical differentiator. Substituting with an analog that lacks this defined selectivity could introduce confounding off-target effects, potentially invalidating experimental models where pathway-specific inhibition is paramount [2].

GNF-5837 Comparative Evidence: Quantitative Differentiation from Analogs and In-Class Candidates


Comparative Kinase Selectivity: ~100-Fold Window Over 59 Kinases Differentiates GNF-5837 from Less Selective Pan-TRK Inhibitors

GNF-5837 exhibits a broad selectivity window against a large panel of kinases, a key differentiating factor for a chemical probe. It displays ~100-fold greater selectivity among a panel of 59 closely related kinases and in 33 cellular kinase assays . In contrast, the clinically advanced inhibitor Entrectinib shows potent activity against ALK and ROS1 in addition to TRKs, with IC50 values in the low nanomolar range for these off-targets, indicating a narrower selectivity profile [1].

TRK Selectivity Kinase Profiling Off-target Activity

Potent Antiproliferation with a Defined Selectivity Gap Against c-Kit and PDGFR

GNF-5837's activity profile demonstrates a quantifiable gap between its desired target (TRK fusion-driven proliferation) and known off-targets like c-Kit and PDGFR. It potently inhibits proliferation of Ba/F3 cells expressing Tel-Trk fusions with IC50 values of 7-11 nM . It shows a clear selectivity window against Mo7e-c-Kit cells (IC50 = 1.0 µM) and Rat-A10-PDGFR cells (IC50 = 0.5 µM), representing an approximately 70-140 fold difference . This contrasts with some earlier TRK inhibitors like CEP-701 (Lestaurtinib), which is known to potently inhibit FLT3 and JAK2 at similar concentrations [1].

Cellular Antiproliferation Ba/F3 Cell Assay Target Engagement

Comparative In Vivo Efficacy: Dose-Dependent Tumor Growth Inhibition in a RIE-TrkA Xenograft Model

GNF-5837 demonstrates dose-dependent oral efficacy in vivo, providing clear benchmarks for preclinical studies. In a mouse RIE-TrkAmNGF xenograft model, 10 days of oral GNF-5837 at 50 mg/kg resulted in 72% tumor growth inhibition, while 100 mg/kg achieved 100% inhibition . In contrast, the clinically approved Type I inhibitor Larotrectinib achieved near-complete tumor regression at 60 mg/kg BID in a similar KM12 xenograft model, indicating that while both are effective, GNF-5837's efficacy is achieved with once-daily dosing at a higher concentration [1].

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

Comparative In Vitro Potency Against Recombinant Human TRK Kinases

In direct biochemical assays against the purified human kinase domains, GNF-5837 exhibits high potency, a baseline characteristic expected of a chemical probe. It inhibits recombinant human TRKA, TRKB, and TRKC with IC50 values of 1.7 nM, 2.2 nM, and 2.5 nM, respectively . In comparison, the first-generation pan-TRK inhibitor AZ-23 demonstrates similar biochemical potency, inhibiting recombinant TRKA and TRKB with IC50 values of 2 nM and 8 nM, respectively [1]. This similarity reinforces that GNF-5837's primary differentiation lies not in absolute biochemical potency, but in its broader selectivity profile and in vivo characteristics.

Enzymatic Assay Recombinant Kinase TRK Inhibition

Quantified Cellular Pathway Engagement: >88% Suppression of Downstream ERK and AKT Signaling

Beyond proliferation, GNF-5837's target engagement is confirmed by quantitative assessment of downstream signaling pathways. In TRK-positive KM12 colon cancer cells, treatment with 50 nM GNF-5837 for 2 hours reduced phosphorylated TRKA (p-TRKA) by 93% and suppressed phosphorylation of the downstream effectors ERK1/2 and AKT by more than 88% . This degree of pathway suppression is comparable to that achieved by 10 nM of the clinical candidate Selitrectinib (LOXO-195), which has been shown to reduce p-PLCγ and p-ERK1/2 by >90% in TRK-fusion positive cell lines [1].

Pathway Inhibition Pharmacodynamics Signal Transduction

Favorable In Vitro Safety Pharmacology Profile: Weak hERG and CYP450 Inhibition

For a chemical probe intended for in vivo use, a clean ancillary pharmacology profile is crucial. GNF-5837 is reported to be weakly active against the hERG channel and relevant cytochrome P450 (CYP) isozymes . This contrasts with some multi-kinase inhibitors that have TRK activity but also carry significant cardiovascular or DDI liabilities. For instance, the multi-kinase inhibitor Cabozantinib, which inhibits TRKB along with MET, VEGFR2, and RET, carries a black box warning for QT prolongation and has known inhibitory effects on CYP3A4 [1].

Safety Pharmacology hERG CYP450 ADME-Tox

Recommended Scientific Applications for GNF-5837 (1033769-28-6) Based on Differentiated Evidence


Elucidating TRK-Specific Biology in Cancer and Non-Oncology Models

GNF-5837 is best deployed in research settings where minimizing off-target kinase activity is paramount for accurate target validation. Its demonstrated ~100-fold selectivity window over a broad panel of 59 kinases makes it a superior choice over less selective pan-TRK inhibitors or multi-kinase inhibitors (like Entrectinib or Cabozantinib) when the goal is to attribute a phenotype specifically to TRK pathway inhibition without confounding effects from ALK, ROS1, MET, or VEGFR2 modulation [1]. This is critical for generating high-confidence data in mechanistic studies of neurotrophin signaling in cancer, inflammation, or neuroscience.

Establishing In Vivo Proof-of-Concept for TRK Inhibition in Rodent Oncology Models

For researchers designing preclinical efficacy studies, GNF-5837 provides a validated, orally bioavailable tool with established in vivo benchmarks. The documented dose-dependent tumor growth inhibition—achieving 72% TGI at 50 mg/kg and 100% TGI at 100 mg/kg in a RIE-TrkAmNGF xenograft model —allows for accurate power calculations and serves as a positive control. Its favorable pharmacokinetic profile in mice and rats (low clearance, moderate bioavailability) [2] simplifies dosing regimens and increases the likelihood of successful target coverage in animal models.

Validating Downstream Pharmacodynamic Biomarkers of TRK Inhibition

GNF-5837 is a powerful tool for pharmacodynamic studies due to the quantified and robust suppression of downstream signaling it induces. The observation that 50 nM GNF-5837 reduces p-TRKA by 93% and suppresses p-ERK1/2 and p-AKT by >88% provides a strong, positive control for validating assays that measure these phosphorylated proteins (e.g., Western blot, ELISA, phospho-flow cytometry) as biomarkers of TRK pathway engagement in cellular and tissue samples.

Comparative Analysis of TRK Inhibitor Binding Modes and Resistance Mechanisms

As a well-characterized Type II (DFG-out) pan-TRK inhibitor , GNF-5837 serves as a valuable comparator compound in structural biology and resistance studies. It can be used in head-to-head experiments with Type I inhibitors (like Larotrectinib) to investigate how different binding modes affect the spectrum of acquired resistance mutations, inhibitor binding kinetics, and the potential for overcoming specific solvent-front or gatekeeper mutations in TRK fusion-driven cancers [3].

Technical Documentation Hub

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